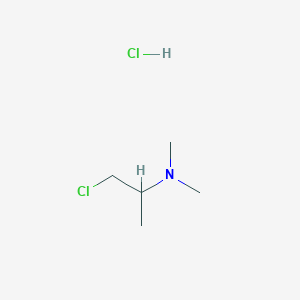

2-Chloro-1-methylethyl(dimethyl)amine hydrochloride

Description

2-Chloro-1-methylethyl(dimethyl)amine hydrochloride is a quaternary ammonium salt characterized by a chloro-substituted alkyl chain and dimethylamine functional groups. Its IUPAC name, 2-Chloro-N,N-dimethylpropanamine hydrochloride, reflects its structure: a propane backbone with a chlorine atom at the 2-position, a dimethylamino group at the 1-position, and a hydrochloride counterion. This compound is synonymous with 2-(Dimethylamino)isopropyl chloride hydrochloride and Dimethylaminoisopropyl chloride hydrochloride .

Such compounds are often employed as intermediates in organic synthesis, catalysts, or surfactants. The presence of both chloro and amine groups enhances reactivity, making it useful in alkylation or quaternization reactions.

Properties

IUPAC Name |

1-chloro-N,N-dimethylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN.ClH/c1-5(4-6)7(2)3;/h5H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJVDXVBVSCWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884886 | |

| Record name | 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17256-39-2 | |

| Record name | 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17256-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017256392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17256-39-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17256-39-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-methylethyl(dimethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1-METHYLETHYL(DIMETHYL)AMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DXR31TJ35P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PROPANAMINE, 1-CHLORO-N,N-DIMETHYL-, HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride typically involves the reaction of 2-chloro-1-methylethylamine with dimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methylethyl(dimethyl)amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

Reduction Reactions: Reduction can lead to the formation of secondary amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Major Products Formed

Substitution: Formation of various substituted amines.

Oxidation: Formation of amine oxides.

Reduction: Formation of secondary amines.

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Properties in Wound Dressings

One of the significant applications of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride is in the development of advanced wound dressings. Research has demonstrated that this compound can enhance the antibacterial properties of quaternized aminochitosan derivatives used in wound care. A study evaluated the antibacterial efficacy of membranes incorporating this compound against various pathogens, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus cereus. The results indicated that the membranes exhibited inhibition rates ranging from 80% to 98%, significantly outperforming traditional materials .

| Pathogen | Inhibition Rate (%) |

|---|---|

| Escherichia coli | 80-98 |

| Pseudomonas aeruginosa | 80-98 |

| Staphylococcus aureus | 80-98 |

| Bacillus cereus | 80-98 |

Therapeutic Potential

In addition to its antibacterial properties, derivatives of dimethylamine compounds have been explored for their pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic effects. These derivatives are being investigated for their potential in treating various diseases due to their ability to modulate biological targets effectively .

Agricultural Applications

Particle Formation and Environmental Impact

In agriculture, this compound plays a role in particle formation through reactions with methanesulfonic acid. Studies have shown that this compound can influence atmospheric chemistry by participating in particle formation processes that affect coastal and agricultural environments. The temperature dependence of these reactions has been systematically studied, revealing that lower temperatures can significantly impact particle formation dynamics .

Organic Synthesis Applications

Reagent in Chemical Synthesis

This compound is utilized as a reagent in various synthetic applications. It serves as an intermediate in the preparation of cationic polymers and amine-based chelating agents. Additionally, it is used in the textile industry for producing fabric softeners and in cosmetics for formulating hair conditioners .

The compound's versatility allows it to be employed in:

- Preparation of Intermediates : Used extensively in organic synthesis to create various pharmaceutical intermediates.

- Cationic Polymers : Essential for developing materials with specific charge properties.

- Chelating Agents : Important for applications requiring metal ion binding.

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound:

- Wound Dressing Development : A study published in a peer-reviewed journal highlighted the successful incorporation of this compound into chitosan-based membranes, demonstrating enhanced antibacterial activity compared to control groups .

- Environmental Chemistry : Research conducted on particle formation revealed critical insights into how amines like dimethylamine interact with atmospheric components, potentially influencing climate patterns and agricultural productivity .

Mechanism of Action

The mechanism of action of 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(2-Chloro-1-Methylethyl) Ether

- Structure : An ether with two 2-chloro-1-methylethyl groups (Cl–CH(CH₃)–CH₂–O–CH₂–CH(CH₃)–Cl).

- Key Differences :

- Functional Group : Ether linkage vs. amine hydrochloride.

- Reactivity : Ethers are less reactive toward nucleophiles compared to quaternary ammonium salts.

- Toxicity : Bis(2-Chloro-1-Methylethyl) Ether requires stringent safety protocols, including immediate skin decontamination and avoidance of ingestion, indicating higher acute toxicity .

1-(2-Chlorophenyl)-2-methylpropyl(methyl)amine Hydrochloride

- Structure : Aromatic chlorophenyl group attached to a branched alkyl chain with methylamine (C₁₁H₁₆ClN·HCl).

- Key Differences :

- Substituents : Aromatic vs. aliphatic chloro group.

- Solubility : The chlorophenyl group increases hydrophobicity, reducing water solubility compared to the aliphatic target compound.

- Applications : Likely used in medicinal chemistry for dopamine receptor modulation due to structural resemblance to psychoactive amines .

2-Diisopropylaminoethyl Chloride Hydrochloride

- Structure : Ethyl chain with diisopropylamine and chloride (C₈H₁₉ClN·HCl).

- Key Differences :

Data Table: Comparative Analysis

Research Findings and Trends

Reactivity : Chloro-amine hydrochlorides exhibit enhanced electrophilicity, facilitating nucleophilic substitution reactions. The target compound’s dimethyl groups offer balanced reactivity for controlled alkylation .

Toxicity Profile : Aliphatic chloro-amines (e.g., target compound) generally show lower acute toxicity compared to aromatic analogs (e.g., ) or ethers (), which require rigorous handling protocols .

Industrial Use : Quaternary ammonium salts like the target compound are prioritized in surfactant production due to their stability and ionic nature, whereas branched analogs (e.g., ) are niche in specialty chemistry .

Biological Activity

2-Chloro-1-methylethyl(dimethyl)amine hydrochloride, also known as 2-Chloro-N,N-dimethylethanamine hydrochloride, is a chemical compound with the CAS number 17256-39-2. This compound has garnered attention in various fields of research, particularly in pharmacology and toxicology, due to its diverse biological activities and potential applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and findings from recent research.

The biological activity of this compound is attributed to its interaction with various biological targets. The compound is known to act as a nucleophile , participating in nucleophilic substitution reactions that can modify proteins and enzymes. This modification can alter cellular signaling pathways and gene expression, leading to various physiological effects.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting overall cellular metabolism.

- Receptor Modulation : It has been suggested that this compound can interact with neurotransmitter receptors, potentially influencing neurotransmission.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against a range of pathogenic bacteria and fungi.

- Anticancer Potential : Preliminary investigations suggest that it may exhibit cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.

- Neuropharmacological Effects : There are indications that this compound may influence central nervous system functions, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Anticancer Activity

In vitro studies assessed the cytotoxicity of the compound on human leukemia cell lines. The results indicated an IC50 value of approximately 15 µM for the HL-60 cell line, suggesting a moderate level of potency compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 15 |

| K562 | 20 |

| MCF-7 | 25 |

Toxicological Considerations

While the potential therapeutic benefits are noteworthy, it is essential to consider the toxicological profile of this compound. Animal studies have indicated possible hepatotoxic effects at high doses, necessitating further investigation into its safety profile.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-Chloro-1-methylethyl(dimethyl)amine hydrochloride, and how can reaction parameters be optimized?

Methodological Answer:

The synthesis typically involves alkylation of dimethylamine with a chloro-substituted alkylating agent (e.g., 2-chloro-1-methylethyl chloride), followed by hydrochloride salt formation. Key considerations include:

- Reagent Ratios: Use a 1:1.2 molar ratio of dimethylamine to alkylating agent to minimize side reactions like over-alkylation .

- Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of dimethylamine.

- Temperature Control: Maintain 0–5°C during alkylation to suppress thermal degradation .

- Salt Formation: Treat the free amine with concentrated HCl in anhydrous ethanol, followed by recrystallization from ethanol/ether for high purity (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.